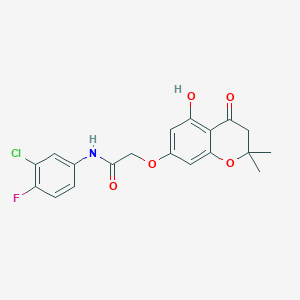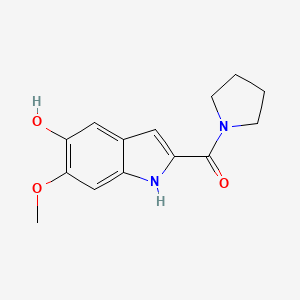![molecular formula C9H8BrN3O B15171190 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is a brominated heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, resulting in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Acetylation: The brominated compound is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group, yielding 1H-pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ethers, or esters.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: It is investigated for its potential use in cancer therapy due to its ability to inhibit FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to the FGFRs, it prevents the activation of downstream signaling cascades that are crucial for cell proliferation and survival. This mechanism makes it a potential candidate for cancer therapy.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-2-acetamide: Lacks the bromine atom, resulting in different biological activity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure but different substitution pattern on the pyrrolopyridine ring.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
特性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-2-12-9-6(7)3-5(13-9)4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) |
InChIキー |
UINPJUDFOKOJIR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Br)C=C(N2)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
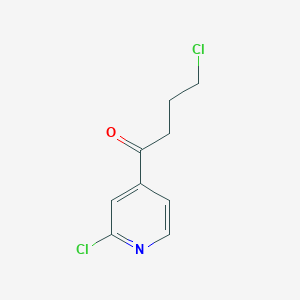
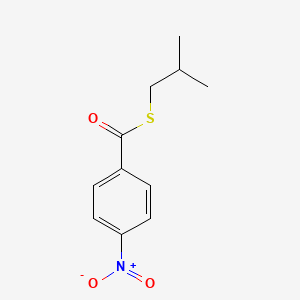

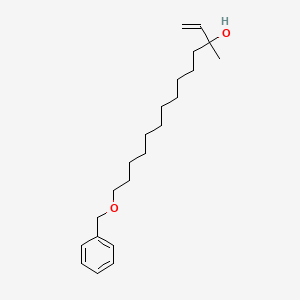
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)
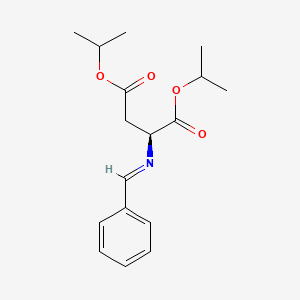
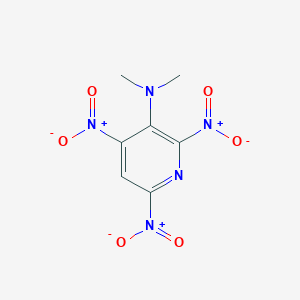
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
